3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
Overview
Description
3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound that features a thiazole ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multi-step organic reactions. One common method involves the reaction of primary amines with carbon disulfide and itaconic anhydride to form thiazolidinones . This is followed by further functionalization to introduce the phenyl and benzenesulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the phenyl or benzenesulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-oxo-2-thioxo-1,3-thiazolan-3-yl)methyl]benzonitrile
- 5-Methyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- N-(4-{(Z)-[(2Z)-3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide
Uniqueness
What sets 3-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S3/c1-11(21)19-13-5-7-15(8-6-13)28(23,24)25-14-4-2-3-12(9-14)10-16-17(22)20-18(26)27-16/h2-10H,1H3,(H,19,21)(H,20,22,26)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLACKFHMOKFJL-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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